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Compound of Interest

Compound Name: AMPA receptor modulator-6

Cat. No.: B12382131 Get Quote

Disclaimer: The compound "AMPA receptor modulator-6" is not a publicly recognized

designation. This technical guide utilizes publicly available preclinical data for the

representative low-impact AMPA receptor positive allosteric modulator (PAM), CX717, to

provide a comprehensive overview for researchers, scientists, and drug development

professionals.

Executive Summary
CX717 is a low-impact ampakine, a class of compounds that positively modulate α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Unlike high-impact modulators,

CX717 enhances glutamatergic transmission by modestly offsetting receptor desensitization

without significantly altering agonist binding affinity. This mechanism is thought to contribute to

its favorable safety profile, particularly the lack of epileptogenic effects observed in preclinical

models.[1][2] Preclinical studies have demonstrated the efficacy of CX717 in models of

cognitive enhancement, attention, and respiratory depression.[1][2] The primary mechanism of

action involves the potentiation of synaptic transmission and enhancement of long-term

potentiation (LTP), a cellular correlate of learning and memory.[1][2] This is further mediated by

the downstream release of Brain-Derived Neurotrophic Factor (BDNF).
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CX717 potentiates AMPA receptor-mediated currents in neuronal preparations. In excised

patches from rat hippocampal CA1 pyramidal neurons, CX717 increases the steady-state

current in response to glutamate application in a concentration-dependent manner. This effect

is characteristic of a positive allosteric modulator that reduces receptor desensitization.[2]

Parameter Value Assay System

Mechanism Positive Allosteric Modulator
Excised patches from rat

hippocampal CA1 neurons

Effect
Modestly offsets AMPA

receptor desensitization
Whole-cell voltage clamp

Concentration for Effect 30 µM In vitro electrophysiology[2]

In Vivo Electrophysiology & Target Engagement
In vivo studies in anesthetized rats demonstrate that systemic administration of CX717

potentiates synaptic responses in the hippocampus. Intraperitoneal (IP) administration of

CX717 leads to a dose-dependent and long-lasting increase in the amplitude of evoked field

excitatory post-synaptic potentials (fEPSPs) in the dentate gyrus.[1][2] Furthermore, CX717

has been shown to enhance LTP in the rat hippocampus, a key process for memory formation.

[1][2]

Endpoint Dose (IP) Result Animal Model

fEPSP Amplitude 5 mg/kg +8.5 ± 1.2% Anesthetized Rat[2]

10 mg/kg +17.5 ± 0.9% Anesthetized Rat[2]

20 mg/kg +21 ± 1.9% Anesthetized Rat[2]

Long-Term

Potentiation (LTP)
2 mg/kg

Significant

enhancement vs.

vehicle

Anesthetized Rat[1]

Preclinical Pharmacokinetics
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While detailed preclinical pharmacokinetic tables for CX717 are not readily available in the

public domain, clinical studies in healthy human volunteers have characterized its profile

following oral administration.

Parameter Value Species Notes

Tmax (Time to Peak

Concentration)
3 - 5 hours Human

Single and multiple

dose studies[3]

t½ (Elimination Half-

life)
8 - 12 hours Human

Dose-proportional

pharmacokinetics[3]

Dose Proportionality
Cmax and AUC are

dose-proportional
Human

Studied up to 1600

mg single dose[3]

Preclinical Efficacy Models
CX717 has demonstrated efficacy across multiple preclinical models, indicating its potential

therapeutic utility in cognitive and neurological disorders.

Cognitive Enhancement
In the eight-arm radial maze task, a test of spatial learning and memory in rats, CX717

improved performance by increasing the number of correct choices before an error and

reducing the total number of errors.[1][2]

Model Dose (IP) Key Finding Animal Model

Eight-Arm Radial

Maze
0.3 - 3.0 mg/kg

Statistically significant

improvement in

performance

Rat[1][2]

Attention and Hyperactivity
CX717 has been evaluated in models relevant to Attention-Deficit/Hyperactivity Disorder

(ADHD). It dose-dependently reduces amphetamine-induced locomotor activity in rats,

suggesting a modulatory effect on dopamine-regulated behaviors.[1][2]
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Model Dose (IP) Key Finding Animal Model

Amphetamine-

Induced Hyperactivity
1 - 10 mg/kg

Significant, dose-

dependent reduction

in locomotor activity

Rat[1]

Respiratory Depression
CX717 has shown significant efficacy in reversing opioid-induced respiratory depression. In

rats treated with the potent opioid alfentanil, intravenous (IV) administration of CX717 dose-

dependently reversed the suppression of breathing.[1][2]

Model Dose (IV) Key Finding Animal Model

Alfentanil-Induced

Respiratory

Depression

10 mg/kg
Restored breathing to

74% of control
Anesthetized Rat[2]

20 mg/kg
Restored breathing to

85% of control
Anesthetized Rat[2]

30 mg/kg

Fully reversed

respiratory depression

to control levels

Anesthetized Rat[2]

Safety and Toxicology
CX717 demonstrates a favorable safety profile in preclinical studies, characteristic of low-

impact ampakines.
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Study Type Dose Findings Species

Single-Dose Acute

Toxicity
Up to 2000 mg/kg

No serious adverse

events reported.
Mouse[1][2]

2500 mg/kg
0/2 mice survived to

14 days.
Mouse[2]

5000 mg/kg
1/2 mice survived to

14 days.
Mouse[2]

In Vitro Neurotoxicity High Concentrations
Not toxic to cultured

rat neurons.

Rat (neuronal culture)

[1]

Catalepsy Efficacious Doses
Devoid of cataleptic

activity.
Rat[1]

Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Positive modulation of the AMPA receptor by CX717 enhances the influx of Na+ ions upon

glutamate binding, leading to neuronal depolarization. This enhanced synaptic activity is critical

for the induction of Long-Term Potentiation (LTP). A key downstream effect of this enhanced

activity is the release of Brain-Derived Neurotrophic Factor (BDNF), which then activates its

receptor, TrkB. This activation initiates intracellular signaling cascades, including the mTOR

pathway, promoting protein synthesis and structural changes at the synapse that underpin the

lasting effects of LTP.
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Phase 1: Setup & Habituation

Phase 2: Training

Phase 3: Testing

Phase 4: Data Analysis

Day 1:
Habituation

Animal freely explores
empty test arena (5-10 min)

Day 2: Dosing &
Training (T1)

Administer Vehicle
or CX717 (IP)

Animal explores arena with
two identical objects (A + A)

Day 2: Test (T2)
(after retention interval, e.g., 60 min)

Replace one object with a
novel object (A + B)

Record time spent
exploring each object

Calculate Discrimination Index:
(Time_Novel - Time_Familiar) /

(Time_Total)

Compare treatment groups
(Statistical Analysis)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

